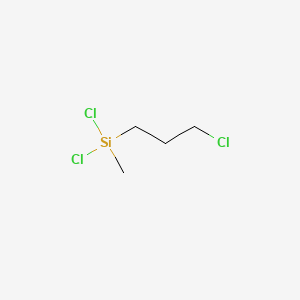
3-Chloropropylmethyldichlorosilane
Vue d'ensemble
Description
3-Chloropropylmethyldichlorosilane is a colorless clear liquid . It is used as a synthetic precursor to enoxysilacyclobutanes .
Molecular Structure Analysis
The molecular formula of 3-Chloropropylmethyldichlorosilane is C4H9Cl3Si . The molecular weight is 191.56 .Physical And Chemical Properties Analysis
3-Chloropropylmethyldichlorosilane has a boiling point of 80°C at 18 mm Hg . Its density is 1.227 g/mL at 25°C . The vapor pressure is 0.021-160Pa at 25°C . The refractive index is 1.461 at 20°C . It is soluble in water at 60g/L at 20°C .Applications De Recherche Scientifique
Silsesquioxanes as Silica Surface Models
The hydrolytic condensation of silanes, including those related to 3-Chloropropylmethyldichlorosilane, has been studied for creating silsesquioxanes. These compounds serve as models for silica surfaces, offering insights into the molecular structure of silica and its derivatives. This application is crucial for understanding silica-based material properties (Feher, Newman, & Walzer, 1989).
High-Rate Growth of Silicon Carbide
The use of chlorinated precursors like 3-Chloropropylmethyldichlorosilane has been explored for the high-rate growth of Silicon Carbide (SiC) in chemical vapor deposition processes. This method offers a promising approach for fabricating high-quality SiC, a material with extensive applications in electronics (Pedersen et al., 2007; 2008).
Synthesis of Functional Siloxanes
The synthesis of various siloxanes, utilizing compounds like 3-Chloropropylmethyldichlorosilane, is an essential area of research. These siloxanes find use in creating polymers with unique properties, including biocidal activity, demonstrating their significance in materials science (Sauvet et al., 2000).
Silicon-Carbon Epitaxy
The use of methyldichlorosilane, closely related to 3-Chloropropylmethyldichlorosilane, has been compared with other precursors for the vapor-phase epitaxy of silicon-carbon alloys. This research is vital for developing advanced semiconductor materials (Tomasini, 2013).
Catalysis and Conversion Processes
Research has also explored the use of 3-Chloropropylmethyldichlorosilane and related compounds in catalysis and conversion processes. These studies are significant for enhancing the purity of materials used in the semiconductor industry (Liu, Zhang, & Huang, 2023).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
This compound is a chlorosilane, which is a group of reactive, silicon-based compounds that can interact with various substances . Chlorosilanes, including 3-Chloropropylmethyldichlorosilane, are often used in industrial applications, such as surface modifications .
Mode of Action
The mode of action of 3-Chloropropylmethyldichlorosilane involves the formation of a stable siloxane bond between the chlorosilane group of the compound and the surface hydroxyl groups . This interaction results in changes to the surface properties of the material, making it more hydrophobic or altering its chemical reactivity .
Biochemical Pathways
These could include pathways related to cellular signaling, metabolism, or other biological processes .
Pharmacokinetics
As a chlorosilane, it is likely to be reactive and may be rapidly metabolized or excreted . Its bioavailability would depend on factors such as the route of administration and the presence of other substances that could interact with it .
Result of Action
Its ability to form stable siloxane bonds suggests that it could alter the properties of cellular components or materials that contain hydroxyl groups . This could potentially affect cellular functions or processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloropropylmethyldichlorosilane. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and the stability of the siloxane bonds it forms . Additionally, the compound’s effects could be influenced by the specific characteristics of the environment in which it is used, such as the presence of hydroxyl groups or other potential reaction partners .
Propriétés
IUPAC Name |
dichloro-(3-chloropropyl)-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl3Si/c1-8(6,7)4-2-3-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJHMXXKIKBHQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCCl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064856 | |
| Record name | Silane, dichloro(3-chloropropyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropropyldichloromethylsilane | |
CAS RN |
7787-93-1 | |
| Record name | Dichloro(3-chloropropyl)methylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloropropyldichloromethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichloro(3-chloropropyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLOROPROPYLDICHLOROMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F97EI2HMA6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Chloropropylmethyldichlorosilane interact with cotton fabric to impart hydrophobicity, as discussed in the research paper "Hydrophobization of cotton fabric with silanes with different substituents"? []
A1: 3-Chloropropylmethyldichlorosilane reacts with hydroxyl groups present on the surface of cotton fibers. [] This reaction forms covalent bonds between the silane molecule and the cotton, replacing the hydrophilic hydroxyl groups with hydrophobic chloropropylmethyl groups. This alteration in surface chemistry reduces the fabric's ability to interact with water molecules, leading to a hydrophobic effect. []
Q2: The paper "Anionic synthesis of a “clickable” middle-chain azide-functionalized polystyrene and its application in shape amphiphiles" mentions utilizing a "clickable" polystyrene. How does 3-Chloropropylmethyldichlorosilane contribute to creating such a material? []
A2: 3-Chloropropylmethyldichlorosilane can be used to modify the surface of polystyrene. [] The chlorine atom within the chloropropyl group of the silane serves as a reactive site. This allows for further chemical modification, such as the introduction of azide functionalities. These azide groups are "clickable" in the sense that they can participate in highly specific reactions, like click chemistry, enabling the attachment of other molecules or polymers to the polystyrene surface. [] This "clickable" feature allows for the creation of complex macromolecular structures and materials with tailored properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

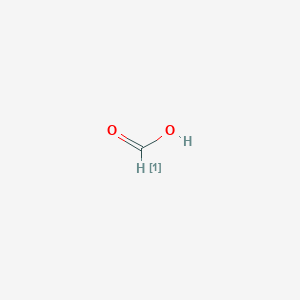

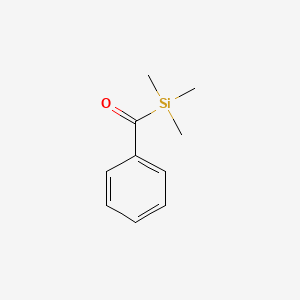
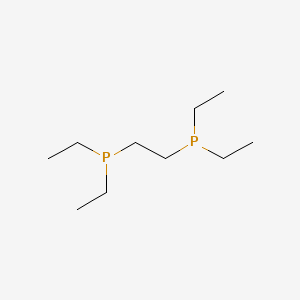
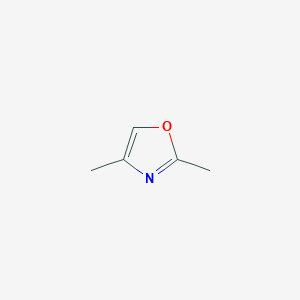
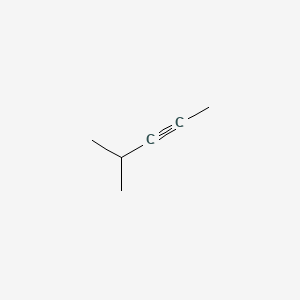
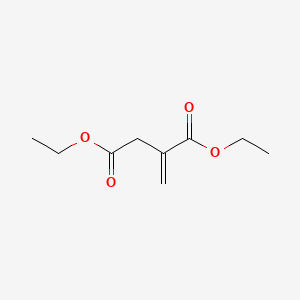


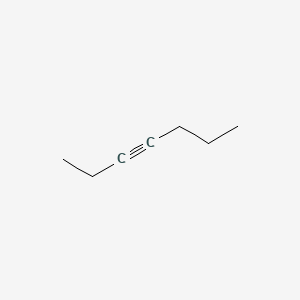


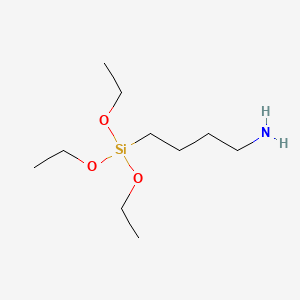
![Benzo[b]thiophene-3-acetonitrile](/img/structure/B1585061.png)